molecular formula C9H16ClN3O4 B12775437 L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester CAS No. 94790-30-4

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester

Katalognummer: B12775437
CAS-Nummer: 94790-30-4
Molekulargewicht: 265.69 g/mol
InChI-Schlüssel: ZQLJHLWKLMTODY-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is a synthetic compound known for its potential applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique chemical structure, which includes a chloroethyl group, a nitrosocarbamoyl moiety, and a valine methyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester typically involves the reaction of valine methyl ester with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester involves its interaction with specific molecular targets. The compound is believed to exert its effects by alkylating DNA, leading to the disruption of cellular processes and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Leucine, N-((2-chloroethyl)nitrosocarbamoyl)-, methyl ester: Similar in structure but with leucine instead of valine.

    N-((2-Chloroethyl)Nitrosocarbamoyl)-L- Methionine Methyl Ester: Contains methionine instead of valine.

    N-[(2-Chloroethyl)nitrosocarbamoyl]-L-serine methyl ester: Contains serine instead of valine.

Uniqueness

L-N-((2-Chloroethyl)nitrosocarbamoyl)valine methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

94790-30-4

Molekularformel

C9H16ClN3O4

Molekulargewicht

265.69 g/mol

IUPAC-Name

methyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylbutanoate

InChI

InChI=1S/C9H16ClN3O4/c1-6(2)7(8(14)17-3)11-9(15)13(12-16)5-4-10/h6-7H,4-5H2,1-3H3,(H,11,15)/t7-/m0/s1

InChI-Schlüssel

ZQLJHLWKLMTODY-ZETCQYMHSA-N

Isomerische SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)N(CCCl)N=O

Kanonische SMILES

CC(C)C(C(=O)OC)NC(=O)N(CCCl)N=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.